molecular formula C6H12ClN5 B11779753 7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine hydrochloride

7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine hydrochloride

Cat. No.: B11779753
M. Wt: 189.65 g/mol
InChI Key: GXBWAZWERRGCCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine hydrochloride (CAS 1956380-46-3) is a bicyclic heterocyclic compound featuring a triazolo[1,5-a]pyrazine core substituted with a methyl group at the 7-position and an amine group at the 2-position, in its hydrochloride salt form. It is listed in commercial catalogs (e.g., AK Scientific) with 95% purity, but recent data suggest discontinuation of bulk quantities .

Properties

Molecular Formula

C6H12ClN5

Molecular Weight

189.65 g/mol

IUPAC Name

7-methyl-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-2-amine;hydrochloride

InChI

InChI=1S/C6H11N5.ClH/c1-10-2-3-11-5(4-10)8-6(7)9-11;/h2-4H2,1H3,(H2,7,9);1H

InChI Key

GXBWAZWERRGCCI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2C(=NC(=N2)N)C1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine hydrate with 2-chloropyrazine in ethanol, followed by cyclization and subsequent purification steps . The reaction conditions often include heating to specific temperatures and maintaining pH levels to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. The process may also include additional purification steps such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing triazole and pyrazine moieties exhibit significant anticancer properties. For instance:

  • Mechanism : These compounds may inhibit tumor cell proliferation through modulation of various signaling pathways involved in cell growth and survival.
  • Case Study : A study demonstrated that derivatives of triazole-pyrazine compounds showed cytotoxic effects against multiple cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating effective inhibition of cell proliferation .
Cell LineIC50 (µM)
A54912.5
MCF-715.0

Antimicrobial Properties

The antimicrobial activity of triazole derivatives has been well-documented:

  • Spectrum of Activity : Compounds have shown efficacy against a range of bacterial strains and fungi.
  • Mechanism : The presence of nitrogen-rich heterocycles enhances interaction with microbial targets.
  • Case Study : In vitro studies have shown that certain derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy:

  • Mechanism : It may inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic effects in inflammatory diseases.
  • Research Findings : Preliminary studies suggest that derivatives can reduce inflammation markers in cellular models .

Synthesis and Functionalization

The synthesis of 7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine hydrochloride typically involves multi-step synthetic routes that include:

  • Formation of the triazole ring through cyclization reactions.
  • Subsequent functionalization to enhance biological activity.
  • Characterization using techniques such as NMR and mass spectrometry to confirm structure and purity .

Mechanism of Action

The mechanism of action of 7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations in the Triazolo[1,5-a]pyrazine Core

Key structural modifications among analogues include substitutions at the 2-, 7-, and 8-positions, as well as variations in the heterocyclic ring saturation. Below is a comparative table:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine hydrochloride 7-CH₃, 2-NH₂·HCl C₆H₁₁ClN₅ 188.64 (HCl) 1956380-46-3 High solubility (HCl salt), research use
2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride 2-CH₃, no 7-substituent C₆H₁₁ClN₄ 174.63 (HCl) 1263378-55-7 Similar core, lower polarity
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine (base structure) No substituents C₅H₈N₄ 124.14 233278-56-3 Minimal steric hindrance, synthetic intermediate
8-Chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine 8-Cl, 2-NH-C₆H₅ C₁₁H₈ClN₅ 245.67 1360612-50-5 Enhanced lipophilicity, antimicrobial potential
2-tert-Butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine 2-C(CH₃)₃ C₉H₁₆N₄ 180.25 914654-91-4 Increased bulk, predicted density 1.21 g/cm³
6-Phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine 6-C₆H₅ C₁₁H₉N₅ 211.22 N/A Aromatic extension, enzyme inhibition studies

Physicochemical and Functional Comparisons

Neutral substituents (e.g., tert-butyl in CAS 914654-91-4) reduce solubility but improve membrane permeability due to increased lipophilicity .

Electron-withdrawing groups (e.g., 8-Cl in CAS 1360612-50-5) may enhance stability and interaction with nucleophilic residues in proteins .

Biological Activity Trends :

  • Analogues with aromatic extensions (e.g., 6-phenyl or N-phenyl groups) show promise in antimicrobial and herbicidal applications, as seen in related triazolopyrimidine sulfonamides .
  • The target compound’s amine group may facilitate hydrogen bonding, a critical feature for target engagement in drug design .

Research Implications

The structural diversity of triazolo[1,5-a]pyrazines underscores their versatility in medicinal and agrochemical research. The target compound’s methyl and amine groups position it as a candidate for further pharmacological optimization, particularly in CNS or antimicrobial applications. Comparative studies with chloro-, phenyl-, and tert-butyl-substituted analogues highlight the importance of substituent effects on solubility, stability, and bioactivity.

Biological Activity

7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine hydrochloride (commonly referred to as compound X) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.

Molecular Characteristics

  • IUPAC Name : this compound
  • CAS Number : 1956380-46-3
  • Molecular Formula : C₆H₁₂ClN₅
  • Molecular Weight : 189.65 g/mol

Anticancer Activity

Recent studies have indicated that compound X exhibits significant anticancer properties. For instance:

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in cancer cells through the mitochondrial pathway. This involves the up-regulation of pro-apoptotic proteins such as Bax and the down-regulation of anti-apoptotic proteins like Bcl2. Activation of caspase pathways leads to programmed cell death in various cancer cell lines including colon cancer (HT-29) .
  • Case Study :
    • A study reported that at a concentration of 8.18 µM, compound X demonstrated a notable increase in apoptosis in HT-29 cells. The results highlighted the effectiveness of the compound in inhibiting cell proliferation and promoting cell death via mitochondrial pathways .

Anti-inflammatory Effects

In addition to its anticancer properties, compound X has shown potential anti-inflammatory effects:

  • Inhibition of COX Enzymes :
    • The compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes which are critical in the inflammatory response. Results indicated that it effectively reduced COX-2 activity in vitro .
  • Research Findings :
    • A comparative study demonstrated that compounds similar to X exhibited IC50 values against COX-2 comparable to standard anti-inflammatory drugs like celecoxib .

Other Pharmacological Activities

Compound X's biological profile may extend beyond anticancer and anti-inflammatory activities:

  • Neuroprotective Effects :
    • Preliminary investigations suggest potential neuroprotective effects against neurodegenerative diseases; however, further studies are needed to validate these findings.
  • Antimicrobial Activity :
    • Some derivatives of triazolo-pyrazines have shown antimicrobial activity against various pathogens, indicating a broad spectrum of biological activity .

Summary of Biological Activities

Activity TypeObservations
AnticancerInduces apoptosis via mitochondrial pathways; effective against HT-29 cells
Anti-inflammatoryInhibits COX-2 enzyme activity; comparable to celecoxib
NeuroprotectivePreliminary evidence suggests potential benefits; requires further research
AntimicrobialSome derivatives exhibit antimicrobial properties; needs more exploration

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.